molecular formula C12H14F6N4O5 B6249472 3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}azetidine, bis(trifluoroacetic acid) CAS No. 2411217-91-7

3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}azetidine, bis(trifluoroacetic acid)

Cat. No.: B6249472
CAS No.: 2411217-91-7
M. Wt: 408.25 g/mol
InChI Key: VXIOUVHKOJWEAB-UHFFFAOYSA-N
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Description

3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}azetidine, bis(trifluoroacetic acid) is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}azetidine, bis(trifluoroacetic acid) typically involves multiple steps, starting with the formation of the triazolo[3,4-c][1,4]oxazine core. This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes. The azetidine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale synthesis would also involve purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a tool in molecular biology experiments. Its ability to interact with specific biological targets can provide insights into cellular processes.

Medicine

In the medical field, this compound has potential applications in drug development. Its structural features may make it suitable for designing new therapeutic agents, particularly in the treatment of diseases such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials or as a component in chemical processes. Its properties may be exploited to create innovative products or improve existing manufacturing techniques.

Mechanism of Action

The mechanism by which 3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}azetidine, bis(trifluoroacetic acid) exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Triazolo[3,4-c][1,4]oxazine derivatives: : These compounds share a similar core structure but may differ in their substituents and functional groups.

  • Azetidine derivatives: : Compounds containing the azetidine ring can have varying biological activities based on their modifications.

Uniqueness

3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}azetidine, bis(trifluoroacetic acid) is unique due to its specific combination of the triazolo[3,4-c][1,4]oxazine core and the azetidine ring. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

2411217-91-7

Molecular Formula

C12H14F6N4O5

Molecular Weight

408.25 g/mol

IUPAC Name

3-(azetidin-3-yl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H12N4O.2C2HF3O2/c1-2-13-5-7-10-11-8(12(1)7)6-3-9-4-6;2*3-2(4,5)1(6)7/h6,9H,1-5H2;2*(H,6,7)

InChI Key

VXIOUVHKOJWEAB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NN=C(N21)C3CNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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